molecular formula C14H14BrN3O2 B2488628 2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol CAS No. 2379985-56-3

2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No.: B2488628
CAS No.: 2379985-56-3
M. Wt: 336.189
InChI Key: YLMRDTXZJZECGY-UHFFFAOYSA-N
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Description

2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a complex organic compound that features a bromopyrimidine moiety and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:

    Formation of 5-Bromopyrimidine: This can be achieved by bromination of 2-aminopyrimidine using N-bromosuccinimide (NBS) in acetonitrile under ice-cooling conditions.

    Coupling with Benzofuran Derivative: The bromopyrimidine derivative is then coupled with a benzofuran derivative under appropriate conditions to form the desired compound. This step may involve the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial methods may involve continuous flow processes and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The amino group in the pyrimidine ring can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The benzofuran ring may enhance the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyrimidine: A simpler analog that lacks the benzofuran moiety.

    2-Amino-5-iodopyrimidine: Similar structure with an iodine atom instead of bromine.

    2-Amino-5-chloropyrimidine: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to the combination of the bromopyrimidine and benzofuran moieties. This dual functionality may confer enhanced biological activity and specificity compared to simpler analogs .

Properties

IUPAC Name

2-[(5-bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-11-6-16-14(17-7-11)18-8-12(19)9-1-2-13-10(5-9)3-4-20-13/h1-2,5-7,12,19H,3-4,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMRDTXZJZECGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC3=NC=C(C=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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